ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Triazolo[1,5-a]pyrimidine derivatives, such as the compound , have shown promise in combating antibiotic-resistant strains of bacteria like Staphylococcus aureus. These compounds act by inhibiting essential bacterial enzymes and have been identified as potent inhibitors of DNA gyrase, topoisomerase IV, and other critical bacterial proteins. The antibacterial activity of these compounds is significant, especially in the context of drug-resistant forms of bacteria, making them valuable in the development of novel anti-S. aureus agents (Li & Zhang, 2021).
Optical Sensing and Biological Applications
Compounds containing triazolo[1,5-a]pyrimidine structures, like the compound of interest, are increasingly utilized in the development of optical sensors due to their ability to form strong coordination and hydrogen bonds. These properties make them suitable for use as exquisite sensing materials. Moreover, they exhibit a wide array of biological and medicinal applications, making them versatile in both sensing and therapeutic domains (Jindal & Kaur, 2021).
Optoelectronic Materials
The pyrimidine moiety in the compound's structure contributes significantly to the field of optoelectronics. Pyrimidine and triazolo[1,5-a]pyrimidine derivatives are integral in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their inclusion in π-extended conjugated systems enhances the creation of materials with electroluminescent properties and potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
Drug Development and Catalysis
The heterocyclic N-oxide structure in compounds like the one is noteworthy for its biological significance and versatility as a synthetic intermediate. These compounds are integral in forming metal complexes, designing catalysts, and synthesizing drugs. They possess notable anti-cancer, antibacterial, and anti-inflammatory activities, among others. The heterocyclic N-oxide motif has shown considerable promise in advanced chemistry and drug development investigations, making it an area of intense interest for further research and application (Li et al., 2019).
Properties
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-4-25-16(24)13-11-19-17-20-15(12-5-8-18-9-6-12)21-23(17)14(13)7-10-22(2)3/h5-11H,4H2,1-3H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQWPJDDUDJTE-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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